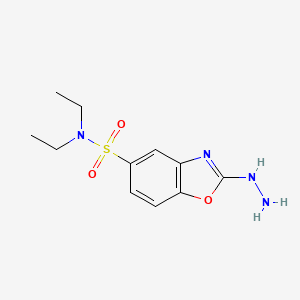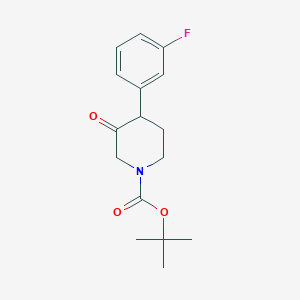![molecular formula C13H14FNO B13188690 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.4]octane core with a fluorophenyl group attached to the nitrogen atom. The presence of the fluorine atom in the phenyl ring adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves a multi-step process. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- 7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
Uniqueness
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is unique due to the specific positioning of the fluorophenyl group and the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14FNO |
|---|---|
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
8-(3-fluorophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14FNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
Clé InChI |
RUQRGYRFCVNTJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



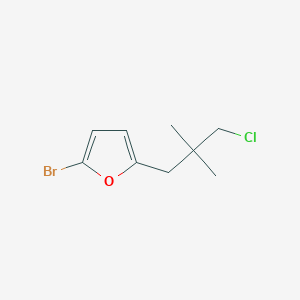
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
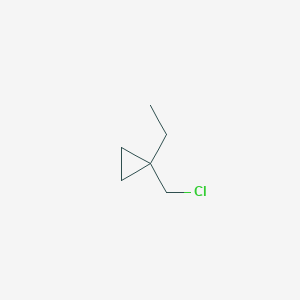
![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)
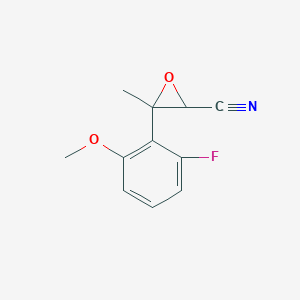
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)

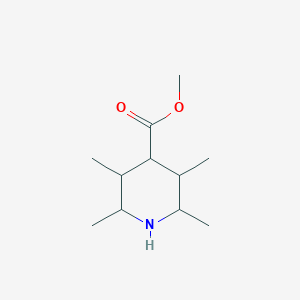
![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
